

# A Technical Guide to Cyclobutanecarbonitrile: Synthesis, Reactivity, and Applications

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## Compound of Interest

Compound Name: cyclobutanecarbonitrile

Cat. No.: B1293925

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## Executive Summary

**Cyclobutanecarbonitrile** (CAS No. 4426-11-3) is a pivotal chemical intermediate whose unique structural properties—a strained four-membered carbocycle coupled with a versatile nitrile functional group—make it a valuable building block in modern organic synthesis. The inherent ring strain of the cyclobutane moiety provides a driving force for diverse chemical transformations, while the nitrile group serves as a gateway to a variety of other functionalities. This guide provides an in-depth examination of **cyclobutanecarbonitrile**, including its nomenclature, physicochemical properties, a detailed, field-proven synthesis protocol, and its applications, particularly as a precursor in the development of advanced pharmaceutical agents. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of this important synthetic tool.

## Chemical Identity and Physicochemical Properties

Correctly identifying a compound is the bedrock of any scientific endeavor. The standardized nomenclature ensures universal understanding and reproducibility.

The International Union of Pure and Applied Chemistry (IUPAC) designates the compound as **cyclobutanecarbonitrile**<sup>[1]</sup>. It is also commonly known by several synonyms, including cyanocyclobutane and cyclobutyl cyanide<sup>[1][2][3]</sup>. For unambiguous identification in databases and regulatory documents, the Chemical Abstracts Service (CAS) Registry Number is 4426-11-3<sup>[1][2][3]</sup>.

Caption: Chemical structure of **cyclobutanecarbonitrile**.

A thorough understanding of a compound's physical and chemical properties is critical for designing experiments, ensuring safety, and predicting its behavior in reaction mixtures. The key properties of **cyclobutanecarbonitrile** are summarized below.

Property	Value	Source(s)
CAS Number	4426-11-3	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Formula	C <sub>5</sub> H <sub>7</sub> N	<a href="#">[4]</a> <a href="#">[5]</a>
Molecular Weight	81.12 g/mol	<a href="#">[1]</a> <a href="#">[5]</a>
Appearance	Colorless to pale yellow liquid	<a href="#">[4]</a>
Boiling Point	156.1 ± 9.0 °C at 760 mmHg	<a href="#">[5]</a>
Density	0.9 ± 0.1 g/cm <sup>3</sup>	<a href="#">[5]</a>
Flash Point	44.3 ± 6.5 °C	<a href="#">[5]</a>
IUPAC Name	cyclobutanecarbonitrile	<a href="#">[1]</a>
Common Synonyms	Cyanocyclobutane, Cyclobutyl cyanide	<a href="#">[1]</a> <a href="#">[2]</a>

## Synthesis of Cyclobutanecarbonitrile via Nucleophilic Substitution

The most reliable and scalable method for preparing **cyclobutanecarbonitrile** is through the nucleophilic substitution of a cyclobutyl halide with a cyanide salt. This reaction, typically proceeding via an S<sub>N</sub>2 mechanism, is a cornerstone of nitrile synthesis.

## Principle and Rationale

The synthesis hinges on the displacement of a good leaving group, such as bromide, from a cyclobutane ring by the cyanide anion (CN<sup>-</sup>), a potent nucleophile.

- Choice of Precursor: Bromocyclobutane is the preferred starting material. While chlorocyclobutane could be used, the carbon-bromine bond is weaker than the carbon-chlorine bond, making bromide a better leaving group and thus facilitating a faster reaction rate[6]. A practical synthesis for bromocyclobutane itself involves the rearrangement of cyclopropyl carbinol with hydrobromic acid[7].
- Choice of Solvent: The reaction must be conducted in an anhydrous ethanolic solution[6][8]. The use of ethanol as a solvent is critical. If water is present, the cyanide salt can cause hydrolysis, generating hydroxide ions ( $\text{OH}^-$ ). These hydroxide ions would compete with the cyanide nucleophile, leading to the formation of cyclobutanol as an undesired byproduct[8]. Ethanol provides sufficient polarity to dissolve the cyanide salt without promoting this side reaction.
- Reaction Conditions: Heating the mixture under reflux is necessary to provide the activation energy for the reaction to proceed at a practical rate. A reflux condenser is essential to prevent the loss of the volatile solvent and reactant[6][8].

## Detailed Experimental Protocol

This protocol is a self-validating system. Successful synthesis of the nitrile product will be evident by the disappearance of the starting material (monitored by GC) and the appearance of a characteristic nitrile stretch in the IR spectrum.

### Materials:

- Bromocyclobutane (1.0 eq)
- Sodium Cyanide (NaCN) (1.2 eq)
- Anhydrous Ethanol (approx. 5-10 mL per gram of bromocyclobutane)
- Round-bottom flask
- Reflux condenser
- Heating mantle
- Magnetic stirrer

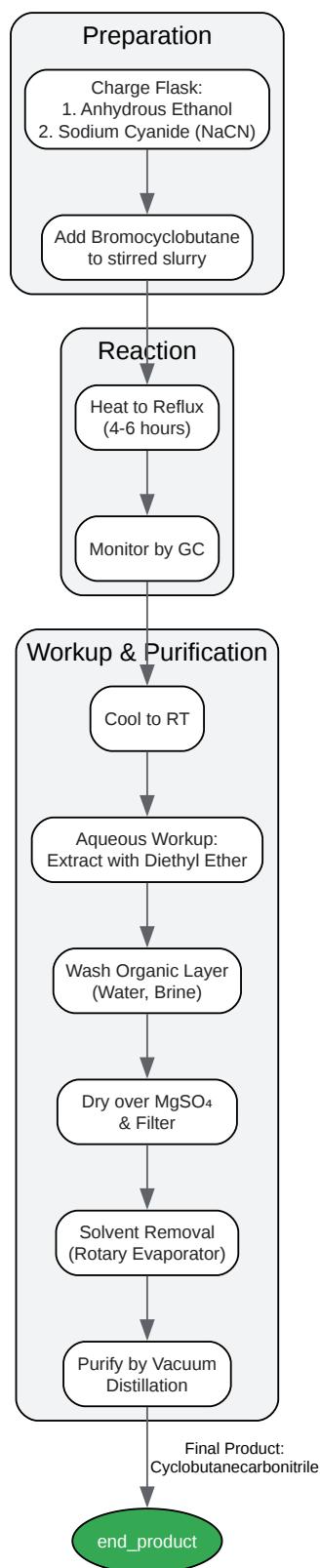
- Separatory funnel
- Drying agent (e.g., anhydrous magnesium sulfate)
- Rotary evaporator

Procedure:

- Setup: Assemble a clean, dry round-bottom flask with a magnetic stir bar and a reflux condenser in a fume hood. Ensure a gentle flow of cooling water through the condenser.
- Reagent Addition: Charge the flask with anhydrous ethanol, followed by sodium cyanide. Stir the mixture to create a slurry. Causality Note: Adding the solid cyanide to the solvent first ensures good dispersion before the introduction of the liquid reactant.
- Initiation: Add bromocyclobutane to the stirred slurry.
- Reaction: Heat the mixture to a gentle reflux using a heating mantle. Maintain the reflux with continuous stirring for 4-6 hours. The progress of the reaction can be monitored by taking small aliquots and analyzing them via Gas Chromatography (GC) to observe the consumption of bromocyclobutane.
- Workup - Quenching and Extraction: After the reaction is complete (as indicated by GC), cool the flask to room temperature. Carefully pour the reaction mixture into a separatory funnel containing deionized water. Rinse the flask with a small amount of diethyl ether and add it to the funnel. Add additional diethyl ether to the funnel to extract the organic product. Shake the funnel vigorously, venting frequently. Allow the layers to separate.
- Washing: Discard the lower aqueous layer (which contains unreacted cyanide salts and ethanol). Wash the organic layer sequentially with deionized water and then with brine (saturated NaCl solution) to remove residual water and impurities.
- Drying and Filtration: Transfer the organic layer to a clean flask and dry it over anhydrous magnesium sulfate. Swirl the flask for 10-15 minutes. Filter the mixture to remove the drying agent.

- Solvent Removal: Concentrate the filtrate using a rotary evaporator to remove the diethyl ether, yielding the crude **cyclobutanecarbonitrile**.
- Purification: The crude product can be purified by fractional distillation under reduced pressure to obtain high-purity **cyclobutanecarbonitrile**.

## Synthesis Workflow Diagram



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Caption: Workflow for the synthesis of **cyclobutanecarbonitrile**.

# Reactivity and Application in Drug Development

**Cyclobutanecarbonitrile** is not typically an active pharmaceutical ingredient (API) itself but serves as a versatile building block for them<sup>[9][10]</sup>. Its utility stems from the combined reactivity of its two key structural features.

- The Cyclobutane Ring: This strained carbocycle is increasingly incorporated into drug candidates to confer advantageous properties. It can act as a rigid scaffold to hold pharmacophoric groups in a specific orientation, replace planar aromatic rings to improve solubility and metabolic stability, and serve as a bioisostere for other groups<sup>[4]</sup>. The ring's inherent strain can also be harnessed for ring-opening or rearrangement reactions to build more complex molecular architectures.
- The Nitrile Group: The nitrile is a highly versatile functional group. It can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or reacted with Grignard reagents to form ketones. This allows chemists to easily convert the nitrile into other essential functionalities required for building a target API.

The combination of these features makes **cyclobutanecarbonitrile** a valuable starting point for creating novel chemical entities in research and development projects across the pharmaceutical and agrochemical industries<sup>[4][9]</sup>.

## Safety, Handling, and Storage

As with all nitrile-containing compounds, **cyclobutanecarbonitrile** must be handled with appropriate care due to its potential toxicity and flammability<sup>[4]</sup>.

Hazard Class	GHS Code	Description
Flammable Liquid	H226	Flammable liquid and vapor
Acute Toxicity (Oral)	H301/H302	Toxic or Harmful if swallowed
Acute Toxicity (Dermal)	H311/H312	Toxic or Harmful in contact with skin
Acute Toxicity (Inhalation)	H331	Toxic if inhaled

Data sourced from PubChem GHS Classification.[\[1\]](#)

#### Handling Protocol:

- Always work in a well-ventilated chemical fume hood.
- Wear appropriate Personal Protective Equipment (PPE), including nitrile gloves, safety goggles, and a lab coat.
- Keep away from heat, sparks, open flames, and other ignition sources[\[5\]](#).
- Avoid contact with strong oxidizing agents[\[5\]](#).
- Ground and bond containers and receiving equipment to prevent static discharge.

#### Storage:

- Store in a tightly closed container in a cool, dry, and well-ventilated area[\[5\]](#).
- Store locked up and away from incompatible materials.

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